2,4,6-Triisopropylbenzenesulfonyl azide
Overview
Description
2,4,6-Triisopropylbenzenesulfonyl azide is an organic compound used primarily as a reagent in organic synthesis. It is known for its role in electrophilic amination reactions, particularly in the asymmetric synthesis of unnatural amino acids . The compound is characterized by its chemical formula C15H23N3O2S and a molar mass of 309.43 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4,6-Triisopropylbenzenesulfonyl azide is typically synthesized through the reaction of 2,4,6-triisopropylbenzenesulfonyl chloride with sodium azide . The reaction is carried out under controlled conditions to ensure the safe handling of azides, which can be hazardous. The reaction conditions often involve the use of solvents like chloroform or ethyl acetate, and the reaction is maintained at low temperatures to prevent decomposition .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent safety measures due to the explosive nature of azides. The compound is often produced in a wetted form with water to stabilize it and reduce the risk of explosion .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Triisopropylbenzenesulfonyl azide undergoes several types of chemical reactions, including:
Electrophilic Amination: It is used to introduce an azide group into carboxylic acid derivatives, which can then be reduced to form amines.
Diazo Transfer: The compound is used for diazo transfer to ketones under phase-transfer conditions, yielding sterically hindered diazo ketones.
Common Reagents and Conditions
Common reagents used with this compound include potassium enolates (KHMDS) and oxazolidinones as chiral auxiliaries . The reactions are typically carried out under mild conditions to prevent the decomposition of the azide group.
Major Products Formed
The major products formed from reactions involving this compound include α-azido derivatives and α-amino acids .
Scientific Research Applications
2,4,6-Triisopropylbenzenesulfonyl azide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4,6-triisopropylbenzenesulfonyl azide involves the transfer of the azide group to electrophilic centers in organic molecules . This transfer is facilitated by the sulfonyl group, which acts as an electron-withdrawing group, making the azide more reactive. The molecular targets include carboxylic acid derivatives and ketones, which undergo nucleophilic substitution to form azido derivatives .
Comparison with Similar Compounds
Similar Compounds
p-Toluenesulfonyl azide: Another sulfonyl azide used in similar electrophilic amination reactions.
Diphenylphosphoryl azide: Used for azide transfer in organic synthesis.
Azidotrimethylsilane: A reagent for introducing azide groups into organic molecules.
Uniqueness
2,4,6-Triisopropylbenzenesulfonyl azide is unique due to its steric hindrance provided by the triisopropyl groups, which enhances its selectivity in reactions. This makes it particularly useful for synthesizing sterically hindered molecules that are challenging to produce with other azides .
Properties
IUPAC Name |
N-diazo-2,4,6-tri(propan-2-yl)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2S/c1-9(2)12-7-13(10(3)4)15(14(8-12)11(5)6)21(19,20)18-17-16/h7-11H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMWUHCKKDPRSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)N=[N+]=[N-])C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80327323 | |
Record name | 2,4,6-Triisopropylbenzene-sulfonyl azide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80327323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36982-84-0 | |
Record name | Trisyl azide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36982-84-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4,6-Triisopropylbenzene-sulfonyl azide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80327323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of 2,4,6-Triisopropylbenzenesulfonyl azide in organic synthesis?
A1: this compound acts as an efficient diazo transfer reagent. This means it can introduce a diazo group (N2) into molecules, particularly at the alpha-methylene position of carbonyl compounds like β-oxo esters and oxo sulfones. [1, 2] This transformation is valuable for synthesizing various organic compounds, including α-amino acid derivatives. [7]
Q2: Why is this compound preferred over other sulfonyl azides for certain reactions?
A2: Research indicates that while other sulfonyl azides like trifluoromethanesulfonyl azide (triflyl azide) are effective with activated acetic acid esters and ketones, [3, 4] this compound demonstrates superior performance in specific cases. For instance, it has shown greater efficiency in the α-azidation of amide enolates and ester enolates for synthesizing α-amino acid derivatives. [7]
Q3: Can you provide an example of how this compound facilitates the synthesis of complex molecules?
A3: A study successfully employed this compound in the total synthesis of (±)-camphorenone. [3] The researchers achieved a direct diazo transfer reaction to bicyclo[3.2.1]oct-6-en-2-ones using this compound and potassium tert-butoxide. The resulting α-diazoketones underwent a Wolff rearrangement, ultimately leading to the formation of (±)-camphorenone. This example highlights the reagent's utility in complex multi-step synthesis.
Q4: Beyond diazo transfer, has this compound been implicated in other unique reaction pathways?
A4: Interestingly, research has shown that this compound plays a crucial role in generating a short-lived tritylethynyl azide intermediate when reacting with tritylethyne treated with butyllithium. [1] This intermediate subsequently decomposes to cyanotritylcarbene. This finding challenged the previous understanding that tritylcarbenes exclusively form triphenylethenes and highlighted the potential for this compound to participate in reactions beyond simple diazo transfer.
Q5: What are some of the physical and chemical properties of this compound?
A5: this compound is characterized by a molecular formula of C15H23N3O2S and a molecular weight of 309.48 g/mol. [6] It exists as a solid with a melting point range of 41-43°C. [6] The compound exhibits excellent solubility in most organic solvents, making it a practical reagent for various synthetic applications. [6]
Q6: Are there any computational studies that shed light on the reactivity of this compound?
A6: Computational chemistry played a crucial role in understanding the unexpected formation of (diphenylmethylidene)cycloheptatrienes (heptafulvenes) alongside triphenylethenes from tritylcarbenes. [1] Static DFT, coupled cluster, and ab initio molecular dynamics calculations revealed that a fused bicyclobutane intermediate is key to heptafulvene formation. While the bicyclobutane can rearrange into triphenylethene, the energy landscape favors the heptafulvene pathway. This computational insight provided a deeper understanding of the reaction mechanism involving this compound.
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